molecular formula C7H5F4NOS B2768066 S-Trifluoromethyl-p-fluorophenylsulfoximine CAS No. 109139-20-0

S-Trifluoromethyl-p-fluorophenylsulfoximine

Cat. No.: B2768066
CAS No.: 109139-20-0
M. Wt: 227.18
InChI Key: ZHIJDUORJHKUMW-UHFFFAOYSA-N
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Description

S-Trifluoromethyl-p-fluorophenylsulfoximine is a chemical compound with the molecular formula C7H5F4NOS and a molecular weight of 227.18 g/mol It is known for its unique structural features, which include a trifluoromethyl group and a fluorophenyl group attached to a sulfoximine moiety

Preparation Methods

The synthesis of S-Trifluoromethyl-p-fluorophenylsulfoximine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a trifluoromethyl-substituted sulfoximine precursor with a fluorophenyl derivative. The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or acetonitrile . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

S-Trifluoromethyl-p-fluorophenylsulfoximine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

S-Trifluoromethyl-p-fluorophenylsulfoximine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-Trifluoromethyl-p-fluorophenylsulfoximine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups contribute to its reactivity and binding affinity with target molecules. These interactions can modulate biological activities and chemical reactions, making it a versatile compound for various applications .

Comparison with Similar Compounds

S-Trifluoromethyl-p-fluorophenylsulfoximine can be compared with other sulfoximine compounds, such as:

    S-Trifluoromethyl-S-phenylsulfoximine: Similar structure but lacks the fluorine atom on the phenyl ring.

    S-Trifluoromethyl-S-methylsulfoximine: Contains a methyl group instead of a phenyl group.

    S-Trifluoromethyl-S-benzylsulfoximine: Features a benzyl group instead of a fluorophenyl group.

The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased electronegativity and reactivity, distinguishing it from its analogs.

Properties

IUPAC Name

(4-fluorophenyl)-imino-oxo-(trifluoromethyl)-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NOS/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIJDUORJHKUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=N)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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